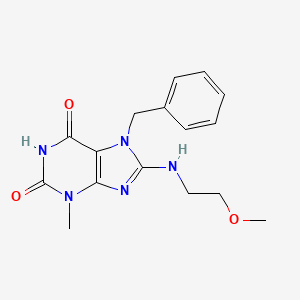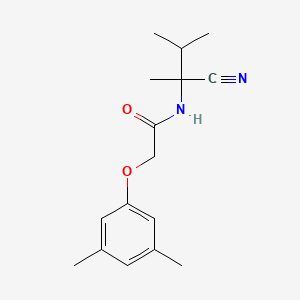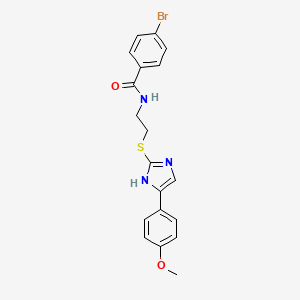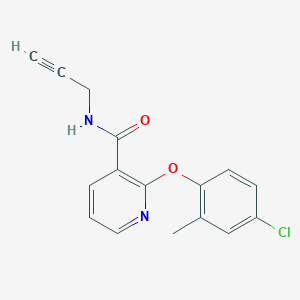![molecular formula C21H18N4O3S B2983502 1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105209-19-5](/img/structure/B2983502.png)
1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Chemistry Applications
1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea and its derivatives have been explored in the field of green chemistry. Ma et al. (2016) describe the use of D-xylonic acid as a green solvent and effective catalyst for synthesizing derivatives of 3,4-dihydropyrimidin-2(1H)-ones/thiones, which includes compounds like 1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea. This approach is noted for its environmental friendliness, simple operation, and excellent yields, highlighting the compound's role in sustainable chemistry practices (Ma, Zhong, Peng, & Sun, 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea have shown potential in various therapeutic areas. For instance, Azam et al. (2009) synthesized derivatives for evaluation as antiparkinsonian agents, with some showing significant activity and neuroprotective properties (Azam, Alkskas, & Ahmed, 2009). Mustafa, Perveen, and Khan (2014) conducted studies on urea derivatives for enzyme inhibition and anticancer activities, finding some compounds with notable effects against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).
Agricultural Applications
Sheng Zilian (2014) explored the synthesis of novel urea compounds containing pyrimidine and 1,3,4-thiadiazole rings, including derivatives of 1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea, for potential herbicidal activities. These compounds demonstrated moderate inhibitory activities against certain plant species, suggesting their use in agricultural contexts (Sheng Zilian, 2014).
Chemical Synthesis and Material Science
The compound and its derivatives find applications in chemical synthesis and material science. Reeve and Coley (1979) investigated reactions of phenyl(trichloromethyl)carbinol with substituted thioureas to form heterocyclic compounds, which include derivatives of 1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea, highlighting its versatility in synthetic chemistry (Reeve & Coley, 1979).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-10-19(26)25-18(12-29-21(25)22-13)14-6-8-15(9-7-14)23-20(27)24-16-4-3-5-17(11-16)28-2/h3-12H,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVHJHBBBTYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone;hydrochloride](/img/structure/B2983420.png)

![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)

![3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2983426.png)





![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2983435.png)


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)